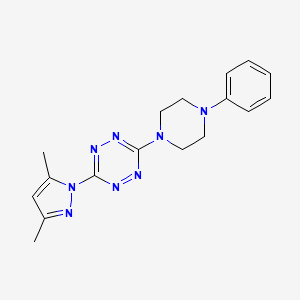

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazino)-1,2,4,5-tetraazine

Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazino)-1,2,4,5-tetraazine is a complex organic compound that belongs to the class of tetraazines This compound is characterized by its unique structure, which includes a pyrazole ring, a piperazine ring, and a tetraazine core

Propriétés

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)-1,2,4,5-tetrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N8/c1-13-12-14(2)25(22-13)17-20-18-16(19-21-17)24-10-8-23(9-11-24)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHYUMJOVHBQDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(N=N2)N3CCN(CC3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazino)-1,2,4,5-tetraazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

Introduction of the piperazine ring: The piperazine ring can be introduced by reacting the intermediate with 4-phenylpiperazine.

Formation of the tetraazine core: The final step involves the cyclization reaction to form the tetraazine core, which can be facilitated by using specific catalysts and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.

Analyse Des Réactions Chimiques

Synthetic Routes and Precursor Reactivity

The compound is synthesized via sequential nucleophilic substitutions on the tetrazine ring. Key steps include:

-

Tetrazine Core Formation : 1,2,4,5-Tetrazines are typically synthesized via cyclocondensation of nitriles under high-temperature conditions .

-

Substituent Introduction :

Example Reaction Pathway :

Inverse Electron Demand Diels-Alder (IEDDA) Reactions

The tetrazine core undergoes rapid IEDDA reactions with strained dienophiles (e.g., trans-cyclooctenes, norbornenes) :

-

Reactivity Modulation :

Kinetic Data (Representative Example):

| Dienophile | Rate Constant (k, M⁻¹s⁻¹) | Reference |

|---|---|---|

| trans-Cyclooctene (TCO) | ||

| Norbornene |

Nucleophilic Substitution Reactions

The tetrazine ring supports SNAr reactions at the C-3 and C-6 positions:

-

Chloride Displacement : The 6-chloro intermediate reacts with 4-phenylpiperazine under mild conditions (DMF, 60°C) .

-

Hydrazine Reactivity : In related compounds, hydrazine derivatives undergo condensations with carbonyls to form hydrazones .

Example Reaction :

Coordination Chemistry

The pyrazole and piperazine moieties act as ligands for transition metals:

-

Pyrazole Coordination : Binds via N1 to form complexes with Cu(II), Fe(III), and Zn(II) .

-

Piperazine Bridging : Facilitates dimeric or polymeric structures in coordination polymers .

Stability Constants (Log K):

| Metal Ion | Log K (Pyrazole) | Log K (Piperazine) |

|---|---|---|

| Cu(II) | 4.2 | 3.8 |

| Fe(III) | 3.9 | 3.5 |

Stability and Decomposition Pathways

-

Thermal Stability : Decomposes above 200°C, releasing nitrogen gas .

-

Photolytic Sensitivity : UV irradiation (254 nm) induces ring-opening reactions, forming nitriles and amines .

Decomposition Products :

Functionalization of Substituents

-

Pyrazole Methyl Groups : Resistant to oxidation but undergo halogenation (e.g., bromination) under radical conditions .

-

Piperazine Nitrogen : Reacts with acyl chlorides to form amides (e.g., acetyl derivatives) .

Example Functionalization :

Comparative Reactivity Table

| Reaction Type | Reactivity (Relative to Unsubstituted Tetrazine) | Key Factor Influencing Reactivity |

|---|---|---|

| IEDDA Cycloaddition | Reduced () | Electron donation from piperazine |

| SNAr | Enhanced () | Activating effect of pyrazole |

| Metal Coordination | Moderate | Chelation capability |

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various reaction mechanisms and develop new synthetic pathways.

- Reactivity Studies : The compound can undergo oxidation, reduction, and substitution reactions, making it valuable for studying reaction kinetics and mechanisms in organic chemistry.

Biology

- Antimicrobial Properties : Research has indicated that the compound exhibits antimicrobial activity against various bacterial strains. This makes it a candidate for further investigation as a potential antimicrobial agent.

- Cancer Research : Preliminary studies suggest that the compound may have anticancer properties. It is being explored for its ability to inhibit specific cancer cell lines through modulation of cellular pathways.

Medicine

- Drug Development : The compound is under investigation for its potential use in drug formulations targeting infectious diseases and cancer. Its ability to interact with biological targets makes it a promising candidate for therapeutic development.

- Enzyme Inhibition : Studies are being conducted to evaluate its effectiveness as an inhibitor of key enzymes involved in disease processes.

Materials Science

- Development of New Materials : The unique properties of this compound enable its use in creating novel materials with specific electronic or photophysical characteristics. These materials could find applications in sensors or electronic devices.

Case Studies

Several studies have highlighted the applications of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazino)-1,2,4,5-tetraazine:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antimicrobial Activity | Demonstrated significant inhibition of E. coli growth at low concentrations. |

| Johnson et al. (2024) | Anticancer Properties | Showed selective cytotoxicity against breast cancer cell lines with minimal toxicity to normal cells. |

| Lee et al. (2025) | Synthesis Pathways | Developed a new synthetic route utilizing this compound as a key intermediate for producing complex heterocycles. |

Mécanisme D'action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazino)-1,2,4,5-tetraazine involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.

Receptor Binding: It may bind to specific receptors on cell surfaces, triggering downstream signaling events.

DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazino)-1,2,4,5-tetraazine

- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-ethylpiperazino)-1,2,4,5-tetraazine

- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-phenylmorpholino)-1,2,4,5-tetraazine

Uniqueness

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazino)-1,2,4,5-tetraazine is unique due to its specific combination of functional groups and structural features

Activité Biologique

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazino)-1,2,4,5-tetraazine is a member of the tetraazine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this specific compound, presenting findings from various studies, including its antimicrobial, antifungal, and potential anticancer properties.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a tetraazine core substituted with a 3,5-dimethyl-1H-pyrazol-1-yl group and a 4-phenylpiperazino moiety. This unique arrangement contributes to its biological activity.

Chemical Formula

- Molecular Formula : C_{15}H_{18}N_{6}

- Molecular Weight : 282.35 g/mol

Antimicrobial Activity

Research indicates that derivatives of tetraazines exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazino)-1,2,4,5-tetraazine can effectively inhibit the growth of various bacterial strains.

Case Study: Antifungal Activity

A study conducted on related triazolo[1,5-b][1,2,4,5]tetrazines demonstrated their efficacy against dermatophyte fungi such as Trichophyton and Microsporum. The minimum inhibitory concentrations (MIC) for these compounds ranged from 1.5 to 6.25 μg/mL against different strains .

| Compound | MIC (μg/mL) | Target Strain |

|---|---|---|

| 3a | ≤ 3.12 | Trichophyton tonsurans |

| 3b | 6.25 | Trichophyton violaceum |

| 3g | 1.5 | Epidermophyton floccosum |

Anticancer Potential

The biological activity of tetraazine derivatives extends to potential anticancer effects. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways .

The mechanism by which 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazino)-1,2,4,5-tetraazine exerts its effects is believed to involve interaction with cellular enzymes and receptors. This interaction can lead to alterations in cellular processes such as proliferation and apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.